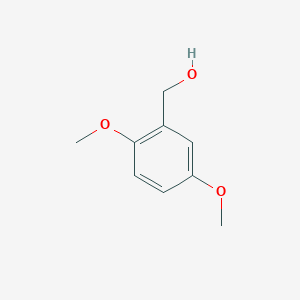

2,5-Dimethoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQMUABRZGUAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187166 | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19490 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33524-31-1 | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33524-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033524311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Oxidative Cleavage:this is a Common and Mild Method for Cleaving Dmb Ethers. a Typical Reagent Used is 2,3 Dichloro 5,6 Dicyano P Benzoquinone Ddq .chem Station.com

The mechanism involves:

Charge-Transfer Complex Formation: The electron-rich DMB ether forms a charge-transfer complex with the electron-deficient DDQ.

Single-Electron Transfer (SET): An electron is transferred from the DMB group to DDQ, generating a benzylic radical cation and the DDQ radical anion. The high electron density of the dimethoxy-substituted ring facilitates this step.

Hydration and Hemiacetal Formation: Water present in the reaction medium attacks the electrophilic benzylic cation. This forms a hemiacetal intermediate.

Collapse and Product Release: The hemiacetal is unstable and collapses, releasing the free alcohol (R-OH) and 2,5-dimethoxybenzaldehyde (B135726) as a byproduct. chem-station.com

Table 2: Reagents for Oxidative and Acidic Deprotection of Dimethoxybenzyl Ethers

| Deprotection Method | Reagent(s) | Proposed Mechanism | Byproducts |

|---|---|---|---|

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) chem-station.com | Single-Electron Transfer (SET) via Charge-Transfer Complex | 2,5-Dimethoxybenzaldehyde |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) researchgate.net | Single-Electron Transfer (SET) | 2,5-Dimethoxybenzaldehyde |

| Acid-Catalyzed Cleavage | Triflic Acid (TfOH) bme.huucla.edu | Sₙ1-type cleavage via carbocation | 2,5-Dimethoxybenzyl carbocation (trapped by scavenger) |

| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) researchgate.net | Sₙ1-type cleavage via carbocation | 2,5-Dimethoxybenzyl carbocation (trapped by scavenger) |

Acid Catalyzed Cleavage:dmb Ethers Can Also Be Cleaved Under Strongly Acidic Conditions, Often More Readily Than Pmb or Bn Ethers.chem Station.comstrong Acids Like Triflic Acid Tfoh or Trifluoroacetic Acid Tfa Are Effective.researchgate.netbme.huucla.edu

The mechanism is believed to be an Sₙ1-type cleavage:

Protonation: The ether oxygen is protonated by the strong acid, making it a better leaving group.

Carbocation Formation: The C-O bond cleaves to release the free alcohol (R-OH) and the resonance-stabilized 2,5-dimethoxybenzyl carbocation. The two methoxy (B1213986) groups are crucial for stabilizing this positive charge.

Carbocation Trapping: The highly reactive carbocation is typically trapped by a nucleophilic scavenger, such as anisole (B1667542) or 1,3-dimethoxybenzene, which is added to the reaction mixture to prevent it from reacting with other functional groups in the substrate. ucla.edu

The choice of deprotection method allows for strategic unmasking of hydroxyl groups in complex multistep syntheses. The enhanced lability of the 2,5-DMB group compared to other benzyl-type ethers enables a high degree of orthogonality in protecting group strategies. organic-chemistry.org

Mechanistic Investigations of Chemical Reactions Involving 2,5 Dimethoxybenzyl Alcohol

Radical Reaction Pathways and Intermediates

The involvement of 2,5-Dimethoxybenzyl alcohol in radical reactions has been elucidated through mechanistic studies, particularly in the context of oxidation reactions. The substitution pattern of the benzene (B151609) ring, with two electron-donating methoxy (B1213986) groups, significantly influences its reactivity and the nature of the intermediates formed.

Research into the oxidation of this compound by a non-heme iron(IV)-oxo complex, [FeIV(O)(N4Py)]2+, has revealed a mechanistic shift depending on the reaction conditions. acs.org In the absence of a Lewis acid like scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3), the reaction proceeds through a one-step hydrogen atom transfer (HAT) mechanism. However, the introduction of Sc(OTf)3 dramatically alters the pathway to a stepwise process. acs.org

This altered mechanism involves an initial Sc3+-coupled electron transfer from the alcohol to the iron(IV)-oxo complex. This single-electron transfer (SET) step is the key to forming radical intermediates. The radical cation of this compound, [2,5-(MeO)2C6H3CH2OH]•+, has been detected as a crucial intermediate during this process. acs.org The formation of this radical cation is followed by a proton transfer to complete the oxidation. A notable consequence of this radical pathway is the formation of dimeric products, specifically a dimerized alcohol and a dimerized aldehyde, alongside the expected monomeric 2,5-dimethoxybenzaldehyde (B135726). acs.org The presence of these dimeric species is strong evidence for the existence of a benzyl-type radical intermediate that can couple with itself.

The significant acceleration of the reaction rate (e.g., a 120-fold increase) and the disappearance of the kinetic deuterium (B1214612) isotope effect in the presence of Sc3+ further support the change from a HAT mechanism to a stepwise electron transfer-proton transfer (ET-PT) pathway. acs.org

Table 1: Mechanistic Shift in the Oxidation of this compound acs.org

| Condition | Proposed Mechanism | Key Intermediates | Major Products |

|---|---|---|---|

| Absence of Sc(OTf)₃ | Hydrogen Atom Transfer (HAT) | Transition state involving H-atom abstraction | 2,5-Dimethoxybenzaldehyde |

| Presence of Sc(OTf)₃ | Stepwise Electron Transfer-Proton Transfer (ET-PT) | this compound radical cation | 2,5-Dimethoxybenzaldehyde, Dimerized alcohol, Dimerized aldehyde |

Furthermore, studies on related dimethoxybenzyl systems, such as the pyrolysis of lignin (B12514952) model compounds, suggest that dimethoxybenzyl alcohol intermediates can decompose via radical pathways involving Cα-Cβ bond homolysis, leading to the formation of smaller radical species. ncsu.edu While this was observed for the 3,5-isomer, it highlights the general susceptibility of these structures to radical fragmentation under thermal stress. ncsu.edu Photo-oxidation is another area where radical mechanisms are plausible, as suggested by investigations into related compounds like 2,5-dimethoxybenzyl acetate. researchgate.net

Mechanism of Protection and Deprotection Strategies Utilizing 2,5-Dimethoxybenzyl Moieties

The 2,5-dimethoxybenzyl (DMB) group is utilized as a protective group for alcohols in organic synthesis, leveraging the electronic properties conferred by the two methoxy groups. Its reactivity is similar to the more common p-methoxybenzyl (PMB) group but can be cleaved under even milder conditions due to the enhanced electron-donating character of the additional methoxy group. chem-station.comorganic-chemistry.org

Mechanism of Protection

The protection of an alcohol (R-OH) with a 2,5-dimethoxybenzyl group typically proceeds via a nucleophilic substitution reaction, most commonly an adaptation of the Williamson ether synthesis.

Deprotonation: The alcohol is first treated with a base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide (R-O⁻).

Nucleophilic Attack: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a 2,5-dimethoxybenzyl halide (e.g., 2,5-dimethoxybenzyl bromide or chloride).

Displacement: The halide is displaced as a leaving group, resulting in the formation of the protected 2,5-dimethoxybenzyl ether (R-O-DMB).

This process establishes a stable ether linkage that protects the alcohol from a variety of reaction conditions.

Mechanism of Deprotection

The key to the utility of the DMB group is its selective removal under conditions that often leave other protecting groups, like the standard benzyl (B1604629) (Bn) group, intact. organic-chemistry.org Deprotection can be achieved through two primary mechanistic pathways: oxidative cleavage and acid-catalyzed cleavage.

Strategic Applications of 2,5 Dimethoxybenzyl Alcohol in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical and Bioactive Compound Synthesis

2,5-Dimethoxybenzyl alcohol is a valuable starting material in the synthesis of a wide range of pharmaceutical and bioactive compounds. bloomtechz.com Its structural features, including the electron-donating methoxy (B1213986) groups and the reactive hydroxyl group, allow for diverse chemical modifications, making it an ideal scaffold for drug discovery and development. bloomtechz.comechemi.com The biocompatibility of many of its derivatives further enhances its utility in medicinal chemistry. bloomtechz.com

The applications of this compound in pharmaceutical synthesis are extensive, with its derivatives showing potential in various therapeutic areas. For instance, it has been utilized in the preparation of antihypertensive agents, antihistamines, and central nervous system modulators. bloomtechz.com Furthermore, the 2,5-dimethoxybenzyl moiety is a key structural component in compounds investigated for their activity as 5-lipoxygenase activating protein (FLAP) inhibitors, which are relevant for treating respiratory and cardiovascular diseases.

A notable example of its application is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have been investigated for their potential as anticancer agents. In one synthetic route, 2,5-dimethoxybenzaldehyde (B135726), derived from the oxidation of this compound, is a key starting material. mdpi.com This aldehyde undergoes a series of reactions, including condensation and cyclization, to form the core pyrido[2,3-d]pyrimidine structure. mdpi.com

| Therapeutic Area | Example of Application | Reference |

| Oncology | Synthesis of pyrido[2,3-d]pyrimidine-based anticancer agents | mdpi.com |

| Cardiovascular | Synthesis of antihypertensive agents | bloomtechz.com |

| Allergy/Immunology | Synthesis of antihistamines | bloomtechz.com |

| Neurology | Synthesis of central nervous system modulators | bloomtechz.com |

| Inflammation | Synthesis of 5-lipoxygenase activating protein (FLAP) inhibitors | google.com |

Precursor in Natural Product Total Synthesis (e.g., Daunorubicinone)

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks, and this compound has proven to be a valuable precursor in this field. bloomtechz.com Its inherent functionality allows for the construction of intricate molecular frameworks found in a variety of biologically active natural compounds, including alkaloids and flavonoids. bloomtechz.com

A significant application of this compound is in the synthesis of Daunorubicinone, the aglycone of the potent anticancer drug Daunorubicin. chemicalbook.comsigmaaldrich.com The synthesis of Daunorubicinone is a challenging endeavor due to its complex tetracyclic ring system. In this context, this compound serves as a key starting material, providing the A-ring of the anthracycline skeleton. The synthesis involves a series of transformations, including oxidation of the alcohol to the corresponding aldehyde, which then undergoes further reactions to construct the complete carbocyclic framework of Daunorubicinone. chemicalbook.comsigmaaldrich.com

Utilization in the Construction of Advanced Organic Scaffolds (e.g., Polysubstituted Morpholines)

The construction of advanced organic scaffolds with diverse functionalities is a cornerstone of modern organic synthesis, enabling the exploration of new chemical space for various applications, including drug discovery and materials science. This compound and its derivatives have emerged as valuable tools in the synthesis of such scaffolds.

One notable example is the synthesis of polysubstituted morpholines. Morpholine and its derivatives are important structural motifs found in numerous biologically active compounds and approved drugs. A modular synthetic route to access diversely substituted morpholines has been developed, where a derivative of this compound, specifically 2,5-dimethoxybenzyl 3-methylbutanoate, was employed as an intermediate. This highlights the utility of the 2,5-dimethoxybenzyl moiety in constructing complex heterocyclic systems.

Application in the Synthesis of Macrocyclic and Supramolecular Architectures (e.g., Pillar[n]arenes)

Macrocyclic and supramolecular chemistry has garnered significant attention due to the unique properties and potential applications of these large, cyclic molecules in areas such as molecular recognition, sensing, and drug delivery. bloomtechz.com this compound plays a crucial role as a monomer in the synthesis of a class of macrocycles known as pillar[n]arenes. chemicalbook.comrhhz.net

Pillar[n]arenes are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. The synthesis of pillar echemi.comarenes and pillar smolecule.comarenes can be achieved through the cyclooligomerization of this compound in the presence of a Lewis acid catalyst. chemicalbook.comrhhz.net The methoxy groups on the aromatic rings of the monomer are essential for directing the cyclization reaction and influencing the final structure and properties of the resulting pillararene. bloomtechz.com The hydroxyl group of the alcohol provides the reactive site for the formation of the methylene bridges that link the monomeric units. bloomtechz.com The ability to form these complex, three-dimensional structures from a relatively simple starting material underscores the strategic importance of this compound in supramolecular chemistry. bloomtechz.comrhhz.net

| Macrocycle Type | Synthetic Role of this compound | Catalyst |

| Pillar echemi.comarene | Monomer for cyclooligomerization | Lewis Acid |

| Pillar smolecule.comarene | Monomer for cyclooligomerization | Lewis Acid |

Development of Protecting Group Chemistry Leveraging the 2,5-Dimethoxybenzyl Moiety

In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.org The 2,5-dimethoxybenzyl (DMB) group, derived from this compound, has been developed and utilized as a versatile protecting group for various functionalities, particularly for hydroxyl and amino groups.

The utility of the DMB group stems from its specific reactivity profile. It is generally stable to a range of reaction conditions but can be selectively cleaved under specific oxidative or acidic conditions that leave other protecting groups, such as benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB), intact. organic-chemistry.orgthieme-connect.de This orthogonality is crucial in the synthesis of complex molecules where multiple protecting groups are employed.

For instance, the 2,5-dimethoxybenzyl ether can be selectively removed in the presence of a benzyl ether using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.de This selective deprotection strategy is highly valuable in the synthesis of complex natural products and other polyfunctional molecules. The development of protecting groups based on the 2,5-dimethoxybenzyl moiety has significantly expanded the synthetic chemist's toolbox, enabling more efficient and elegant synthetic routes.

Advanced Spectroscopic Characterization and Computational Studies of 2,5 Dimethoxybenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,5-dimethoxybenzyl alcohol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. chemicalbook.com The protons of the two methoxy (B1213986) groups (-OCH₃) typically appear as sharp singlets. The protons on the aromatic ring exhibit a specific splitting pattern due to their coupling with each other, and their chemical shifts are influenced by the electron-donating methoxy groups. The benzylic protons of the -CH₂OH group also give a distinct signal, which can sometimes show coupling to the hydroxyl proton.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov This includes the carbons of the two methoxy groups, the six carbons of the aromatic ring (with those bearing the methoxy groups shifted downfield), and the carbon of the benzylic alcohol group.

Dynamic studies using NMR can provide insights into processes such as conformational changes or intermolecular interactions, though specific dynamic studies on this compound are not extensively reported in the reviewed literature. However, NMR is a crucial tool for monitoring reactions involving this compound, such as its use in the synthesis of dendrimeric compounds, where the disappearance of the alcohol proton signal and shifts in the aromatic and benzylic signals can indicate successful reaction progress.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.7-7.0 | m | |

| -CH₂OH | ~4.6 | s | |

| -OCH₃ | ~3.8 | s | |

| -OCH₃ | ~3.7 | s |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-O (Aromatic) | ~154 |

| C-O (Aromatic) | ~150 |

| C-H (Aromatic) | ~114-112 |

| C (Aromatic) | ~113 |

| -CH₂OH | ~60 |

| -OCH₃ | ~56 |

| -OCH₃ | ~55 |

Note: Assignments are approximate and can vary based on experimental conditions.

Mass Spectrometry for Fragmentation Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. nist.govchemicalbook.com

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 168.19 g/mol . sigmaaldrich.com The fragmentation of this compound under EI conditions typically involves the loss of various functional groups. Common fragmentation pathways include the loss of a hydrogen atom, a methoxy group (-OCH₃), or the entire hydroxymethyl group (-CH₂OH). A prominent peak is often observed at m/z 151, corresponding to the loss of a hydroxyl radical, and at m/z 137, resulting from the loss of a methoxy group. mdpi.com Another significant fragment can be seen at m/z 121, which arises from the loss of both a methoxy group and a molecule of formaldehyde (B43269) (CH₂O). These fragmentation patterns provide a veritable fingerprint for the identification of this compound.

In the context of drug metabolism, high-resolution mass spectrometry (HR-MS) is invaluable for identifying metabolites. nih.gov While specific metabolite identification studies for this compound are not detailed in the provided search results, the general methodology would involve detecting mass shifts from the parent drug. nih.gov For instance, metabolic reactions such as hydroxylation would result in an increase in mass of approximately 16 Da. The high accuracy of HR-MS allows for the confident determination of the elemental composition of these metabolites, and tandem MS (MS/MS) experiments can provide structural information by analyzing their fragmentation patterns. nih.govcsic.es For example, some studies on related compounds like NBOMes have shown that they can be metabolized into corresponding NBOH compounds. nih.gov

Table 3: Key Mass Spectral Fragments of this compound (EI-MS)

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 168 | [C₉H₁₂O₃]⁺ (Molecular Ion) | - |

| 151 | [C₉H₁₁O₂]⁺ | •OH |

| 137 | [C₈H₉O₂]⁺ | •OCH₃ |

| 121 | [C₇H₅O₂]⁺ | •OCH₃, CH₂O |

| 65 | [C₅H₅]⁺ | C₄H₇O₃ |

Note: The relative intensities of these fragments can vary.

Vibrational Spectroscopy (IR, Raman) and Electronic Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide further insight into the molecular structure and bonding of this compound.

Infrared (IR) and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound shows characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. chemicalbook.comthermofisher.com A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methoxy and methylene (B1212753) groups are typically observed in the 2800-3100 cm⁻¹ region. Strong absorptions corresponding to the C-O-C asymmetric and symmetric stretching of the methoxy groups are also prominent. The aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. mdpi.com

Raman spectroscopy provides similar vibrational information. nih.govepjap.org For instance, a study on the related 3,5-dimethoxybenzyl alcohol utilized both experimental Raman and FT-IR spectra in conjunction with DFT calculations to assign the vibrational frequencies. epjap.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 2800-3100 | C-H stretch (aromatic, alkyl) |

| 1500-1600 | C=C stretch (aromatic) |

| 1088 | C-O stretch (aromatic ether) |

Note: Values are approximate.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene (B151609) ring. The presence of the electron-donating methoxy groups influences the position and intensity of these absorptions. While specific λmax values for this compound are not consistently reported across all sources, related compounds like 2,6-dimethoxybenzyl bromide show absorption shoulders around 291 nm, 278 nm, and 246 nm. mdpi.com

X-ray Diffraction Analysis of this compound Derivatives

For instance, the crystal structure of 3,5-dimethoxybenzyl bromide, an isomer of a derivative of the title compound, has been determined from powder X-ray diffraction data. rero.chcambridge.org These studies are often conducted to understand the packing of molecules in the solid state, which is crucial for applications in materials science, such as the design of dendritic materials. cambridge.org The configuration of a derivative, methyl 2,3-O-protected α-L-lyxopyranosid-4-ulose, after reaction with 2,5-dimethoxybenzyllithium, was established by single-crystal X-ray analysis, confirming the stereochemistry of the reaction product. tandfonline.com

The analysis of these derivatives provides valuable insights into how the 2,5-dimethoxybenzyl moiety influences the crystal packing and molecular conformation of larger molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the electronic structure, properties, and reactivity of molecules like this compound. These computational methods can complement experimental data and provide insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that has been applied to study related benzyl (B1604629) alcohol derivatives. For example, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to calculate the equilibrium geometry and vibrational frequencies of 3,5-dimethoxybenzyl alcohol. epjap.org These calculations aid in the assignment of experimental IR and Raman spectra. epjap.org

DFT can also be used to predict the reactivity of this compound. The calculated distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the methoxy groups are electron-donating, which increases the electron density on the aromatic ring, making it more susceptible to electrophilic substitution. In the context of sonocatalysis, computational modeling and quantum chemical calculations have been suggested to provide insights into the electronic effects of functional groups on catalytic activity. mdpi.com

Ab Initio Methods

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties. Docking studies using an ab initio protein model have been employed to understand the interaction of related alcohol substrates with enzymes like alcohol oxidase, demonstrating the presence of conserved binding domains. plos.org

For predicting reactivity, ab initio methods can be used to calculate the potential energy surfaces of reactions involving this compound. For example, in the study of the oxidation of alkanes, ab initio/DFT methods were used to determine stationary points on potential energy surfaces, and the reaction energies were computed using the composite CBS-QB3 method. nih.gov Such calculations could be applied to predict the products and kinetics of the oxidation of this compound. Furthermore, ab initio optimizations have been used to study the conformational effects in related dimethoxybenzaldehyde derivatives. researchgate.net

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| 2,4-Dimethoxybenzyl alcohol |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) |

| 2,5-dimethoxy-4-chloroamphetamine (DOC) |

| 2,5-dimethoxy-4-iodoamphetamine (DOI) |

| This compound |

| 2,5-Dimethoxybenzyl bromide |

| 2,6-dimethoxybenzyl alcohol |

| 2,6-Dimethoxybenzyl bromide |

| 3,4-dimethoxybenzyl alcohol |

| 3,5-dimethoxy-4-(1-bromoethoxy)benzaldehyde |

| 3,5-Dimethoxybenzaldehyde |

| 3,5-Dimethoxybenzyl alcohol |

| 3,5-Dimethoxybenzyl bromide |

| 4-chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25C-NBOMe) |

| 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) |

| 4-iodo-2,5-dimethoxy-N-(2-hydroxybenzyl)phenethylamine (25I-NBOH) |

| 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe) |

| Formaldehyde |

| Hydroxymethyl group |

| Methoxy group |

| Methyl 2,3-O-protected α-L-lyxopyranosid-4-ulose |

| Phosphorus tribromide |

| Ticlopidine |

Molecular Dynamics Simulations and Conformation Analysis

The conformational landscape of this compound, a molecule possessing multiple rotatable bonds, is crucial for understanding its chemical behavior, reactivity, and interactions with its environment. While specific molecular dynamics (MD) simulations and detailed quantitative conformational analyses for this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed by examining studies on its constituent parts: benzyl alcohol and dimethoxybenzene isomers.

The flexibility of this compound arises primarily from the rotation around three key single bonds: the C(aromatic)-C(methylene) bond, the C(methylene)-O(hydroxyl) bond, and the two C(aromatic)-O(methoxy) bonds. The interplay of steric and electronic effects governs the potential energy surface and the population of different conformers at a given temperature.

Key Rotatable Bonds and Dihedral Angles:

The conformational preferences of this compound can be described by the following principal dihedral angles:

| Dihedral Angle | Description |

| τ1 (C2-C1-Cα-O) | Defines the orientation of the hydroxymethyl group relative to the benzene ring. |

| τ2 (C1-Cα-O-H) | Describes the orientation of the hydroxyl hydrogen. |

| τ3 (C1-C2-O-CMe) | Defines the orientation of the methoxy group at position 2. |

| τ4 (C4-C5-O-CMe) | Defines the orientation of the methoxy group at position 5. |

Conformational Preferences of the Benzyl Moiety:

Studies on benzyl alcohol itself have shown that it is a highly flexible molecule. researchgate.netnih.gov Gas-phase electron diffraction studies have indicated that the oxygen atom is twisted out of the plane of the phenyl ring, with a C-C-C-O dihedral angle of approximately 54°. scispace.com This non-planar, or gauche, conformation is a result of the balance between steric repulsion and potential weak intramolecular interactions. Theoretical calculations on benzyl alcohol have identified both exo and endo minimum energy structures, with a relatively low energy barrier for interconversion, making the entire conformational space easily accessible. researchgate.net For this compound, the presence of the methoxy groups is expected to influence the rotational barrier of the hydroxymethyl group, although the fundamental preference for a non-planar arrangement is likely to persist.

Orientation of the Methoxy Groups:

For this compound, the methoxy groups are in a para-like arrangement with respect to each other across the ring, which would suggest a preference for them to lie in the plane of the benzene ring to maximize resonance stabilization. However, the presence of the hydroxymethyl group at the 1-position introduces additional steric and electronic factors that could lead to slight out-of-plane torsions.

Hypothetical Conformational States:

Based on the analysis of related compounds, the low-energy conformers of this compound would likely involve a combination of the preferred orientations of the benzyl and methoxy groups. The hydroxymethyl group is expected to be in a gauche or perpendicular orientation relative to the aromatic ring, while the methoxy groups are likely to be largely planar with the ring, though potentially with some torsional deviation.

The relative energies of these conformers would be determined by a delicate balance of forces, including:

Steric Hindrance: Repulsive interactions between the hydroxymethyl group, the methoxy groups, and the aromatic hydrogens.

Electronic Effects: Resonance stabilization of the methoxy groups with the aromatic π-system and potential weak hydrogen bonding between the hydroxyl hydrogen and a methoxy oxygen.

Dipole-Dipole Interactions: Interactions between the dipoles of the C-O bonds.

A full understanding of the conformational population and the dynamics of interconversion would necessitate dedicated quantum mechanical calculations and molecular dynamics simulations on this compound. Such studies would provide quantitative data on the relative energies of different conformers and the energy barriers separating them, offering a more precise picture of its behavior in various environments.

Biochemical and Biological Research on 2,5 Dimethoxybenzyl Alcohol and Its Analogues

Enzyme Interaction Studies and Modulation of Enzymatic Activity

The interaction of 2,5-Dimethoxybenzyl alcohol and its analogues with various enzymes has been a subject of scientific inquiry, revealing mechanisms of hydrolysis, substrate oxidation, and enzymatic inhibition.

Esterase-Mediated Hydrolysis and Metabolite Formation

Ester derivatives of benzyl (B1604629) alcohols can undergo hydrolysis, a reaction often mediated by esterase enzymes. This biocatalytic process involves the cleavage of the ester bond, yielding the parent alcohol and a carboxylic acid. While specific studies on the esterase-mediated hydrolysis of 2,5-dimethoxybenzyl esters are not extensively detailed in the available literature, the general mechanism is well-established. Enzymes such as lipase (B570770) and carboxylesterase are known to possess ester-cleaving activity nih.gov. The steric and electronic properties of substituents on the benzyl ring can influence the rate and efficiency of this hydrolysis uaeh.edu.mx. For instance, research on related compounds has shown that the steric effect of the ester's alkoxy group influences the hydrolysis rate uaeh.edu.mx. The formation of this compound as a metabolite from its corresponding ester prodrugs is a plausible outcome of such enzymatic action within a biological system.

Oxidoreductase Substrate Interactions

Aryl-alcohol oxidases (AAOs), a family of flavin-dependent enzymes within the glucose-methanol-choline (GMC) oxidoreductase superfamily, are known to catalyze the oxidation of a wide range of aryl-alcohols to their corresponding aldehydes, concurrently producing hydrogen peroxide nih.gov. These enzymes exhibit broad substrate promiscuity, and various dimethoxybenzyl alcohol isomers have been identified as substrates nih.gov.

For example, the AAO from the fungus Moesziomyces antarcticus (MaAAO) accepts several benzylic alcohols. While it shows the highest affinity for substrates like 3-aminobenzyl alcohol, it also oxidizes 2,4-dimethoxybenzyl alcohol nih.gov. Similarly, AAOs from Pleurotus species efficiently oxidize substrates like 4-methoxybenzyl alcohol (p-anisyl alcohol) and 3,4-dimethoxybenzyl alcohol (veratryl alcohol) nih.govnih.gov. The oxidation reaction proceeds via a reductive half-reaction, where the alcohol substrate is dehydrogenated, followed by an oxidative half-reaction, where the enzyme's FAD cofactor is reoxidized by molecular oxygen portlandpress.com. The catalytic efficiency is dependent on the substitution pattern of the aromatic ring. For instance, introducing a p-methoxy substituent to benzyl alcohol can increase the reaction rate significantly portlandpress.com.

Table 1: Kinetic Parameters of MaAAO with Benzyl Alcohol Analogues

| Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (s⁻¹µM⁻¹) |

| Benzyl alcohol | 13 | 1.8 | 0.14 |

| p-Anisyl alcohol | 2.9 | 1.8 | 0.62 |

| m-Anisyl alcohol | 2.5 | 1.7 | 0.68 |

| Veratryl alcohol (3,4-Dimethoxybenzyl alcohol) | 162 | 2.1 | 0.013 |

| 2,4-Dimethoxybenzyl alcohol | 582 | 1.9 | 0.0033 |

| Data sourced from studies on Moesziomyces antarcticus aryl-alcohol oxidase (MaAAO). nih.gov |

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents addressing hyperpigmentation nih.govresearchgate.netjst.go.jp. Analogues of this compound have been investigated as tyrosinase inhibitors. For example, p-hydroxybenzyl alcohol (4HBA) has been shown to inhibit the monophenolase activity of mushroom tyrosinase nih.govresearchgate.net. The mechanism of inhibition involves the binding of the alcohol to the enzyme, which leads to a conformational change in the enzyme's structure, thereby reducing its catalytic activity nih.govresearchgate.net. This inhibition is direct and does not necessarily involve the suppression of the tyrosinase gene nih.govresearchgate.net. Studies on other benzylidene derivatives have shown that compounds with 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl groups exhibit potent mushroom tyrosinase inhibitory activity mdpi.com. The inhibitory mechanism can vary, with kinetic analyses often revealing competitive, non-competitive, or mixed-type inhibition depending on the specific analogue mdpi.com.

Angiotensin I-Converting Enzyme (ACE) Inhibition

Angiotensin I-converting enzyme (ACE) is a key regulator of blood pressure. Research has indicated that this compound may possess ACE inhibitory activity, contributing to a reduction in blood pressure biosynth.com. The mechanism of ACE inhibitors typically involves binding to the active site of the enzyme, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II biosynth.com. This inhibition leads to vasodilation and a subsequent decrease in blood pressure biosynth.com.

Cell Signaling Pathway Modulation by this compound Derivatives

Derivatives of dimethoxybenzyl alcohol have been shown to exert significant effects on intracellular signaling pathways, particularly those involved in cancer cell proliferation and survival. A notable analogue, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been studied for its anticancer activity in human glioblastoma cells nih.gov.

DHMBA treatment was found to suppress the proliferation of glioblastoma cells by modulating key signaling cascades nih.gov. Specifically, it decreased the levels of critical components of the PI3K/Akt/mTOR and MAPK pathways, which are known promoters of cell growth nih.gov. Concurrently, DHMBA increased the levels of the tumor suppressor proteins p53, p21, and Rb nih.gov. This dual action effectively halts cancer cell growth. These findings suggest that dimethoxybenzyl alcohol analogues can interfere with growth factor signaling, such as that mediated by the epidermal growth factor (EGF) receptor, which is often overexpressed in glioblastoma nih.gov.

Investigation of Cytotoxic Effects and Apoptosis Induction in Cellular Models

The cytotoxic potential of this compound analogues and their ability to induce programmed cell death (apoptosis) have been demonstrated in cancer cell lines. The aforementioned compound, DHMBA, not only inhibits proliferation but also stimulates the death of glioblastoma cells nih.gov. The mechanism for this involves the upregulation of key apoptotic proteins, specifically by increasing the levels of both caspase-3 and its activated form, cleaved caspase-3 nih.gov.

Furthermore, studies on benzyl alcohol itself have shown it can act as a potent stimulator of TRAIL-mediated apoptosis in human leukemia cells researchgate.net. This suggests that benzyl alcohol derivatives may enhance the sensitivity of cancer cells to apoptosis-inducing ligands. The cytotoxic effects of these compounds are often dose-dependent and can lead to the activation of intrinsic or extrinsic apoptotic pathways, culminating in cell death researchgate.net. DHMBA has also been shown to inhibit metastatic activities, including the adhesion and migration of cancer cells, further highlighting its potential as an anticancer agent nih.gov.

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant potential of benzyl alcohol derivatives is a subject of significant scientific interest. Analogues such as hydroxybenzyl alcohols (HBAs) have demonstrated considerable efficacy in scavenging free radicals and protecting against oxidative stress. nih.govdoi.org These compounds act as potent inhibitors of lipid peroxidation and protein oxidation, processes initiated by reactive oxygen species (ROS). nih.govdoi.org The mechanism of action involves the donation of a hydrogen atom from the hydroxyl group, which neutralizes free radicals.

Studies have shown that HBAs can scavenge hydroxyl radicals (•OH) to form OH-adducts, which subsequently decay into less reactive phenoxyl radicals. nih.govdoi.org These phenoxyl radicals can be efficiently scavenged by other antioxidants like ascorbic acid, further preventing oxidative damage to biological molecules. nih.govdoi.org The free radical scavenging ability of some HBAs has been found to be comparable to that of alpha-tocopherol, a well-known antioxidant. nih.govdoi.org Furthermore, these compounds have shown the ability to restore the activity of depleted manganese superoxide (B77818) dismutase (Mn-SOD), a crucial antioxidant enzyme, in the presence of ROS inducers. nih.gov

The antioxidant capacity is also linked to the ferric reducing power of these molecules. The position of the hydroxyl group on the benzene (B151609) ring significantly influences the antioxidant and radical scavenging properties. nih.govdoi.org

| Property | 2-Hydroxybenzyl alcohol (2-HBA) | 3-Hydroxybenzyl alcohol (3-HBA) | 4-Hydroxybenzyl alcohol (4-HBA) |

|---|---|---|---|

| Radical Scavenging Activity | High | Lower | High |

| ABTS Radical Scavenging | Better than 3-HBA and 4-HBA | - | - |

| H-atom Donating Ability | Higher than 3-HBA and 4-HBA | - | - |

| Reduction Potential | Lower (indicating better antioxidant ability) | Higher than 2-HBA | Higher than 2-HBA |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that investigates how a molecule's structure correlates with its biological activity. oncodesign-services.comdrugdesign.orgnih.gov By systematically modifying the chemical structure of a compound, researchers can identify key functional groups and structural features that are essential for its function, potency, and selectivity. oncodesign-services.comdrugdesign.org

In the context of benzyl alcohol analogues, SAR studies have provided valuable insights. For instance, research on hydroxybenzyl alcohol (HBA) isomers has established a clear correlation between the substitution pattern on the aromatic ring and their antioxidant capabilities. nih.govdoi.org Studies have demonstrated that 2-HBA and 4-HBA exhibit superior radical scavenging and antioxidant properties compared to 3-HBA. nih.govdoi.org This suggests that the position of the hydroxyl group is a key determinant of activity, likely by influencing the stability of the resulting phenoxyl radical and the ease of hydrogen atom donation. nih.govdoi.org

Computational SAR methods, which use machine learning models and molecular modeling, can predict the biological activity of new compounds based on their chemical structure. oncodesign-services.com These in silico approaches allow for the rapid screening of virtual libraries of compounds, helping to prioritize the synthesis of molecules with the highest predicted activity and most favorable properties. nih.gov This rational approach accelerates the optimization of lead compounds into viable drug candidates. oncodesign-services.comnih.gov

Molecular Docking and Computational Screening for Biological Targets (e.g., CoV-Mpro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to screen for potential inhibitors of biological targets, such as viral enzymes. nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a primary target for antiviral drug development. nih.govrsc.org

Computational studies have explored the potential of various small molecules to inhibit SARS-CoV-2 Mpro. Although specific docking studies for this compound are not prominently detailed, research on structurally related scaffolds provides insight into potential binding interactions. For example, studies on 2,5-diaminobenzophenone derivatives identified compounds that showed a high affinity for the Mpro active site.

These docking simulations revealed that potent inhibitors often form hydrogen bonds with key catalytic residues in the Mpro active site, such as Cysteine 145 (Cys145) and Histidine 41 (His41). rsc.org Other important interactions can occur with surrounding residues like Glycine 143, Glutamine 189, and Glutamic acid 166, which help to stabilize the ligand-protein complex. rsc.orgnih.gov The docking scores from these simulations help to rank potential inhibitors, with lower scores generally indicating a stronger binding affinity. nih.gov Molecular dynamics simulations are then often used to confirm the stability of these complexes over time. rsc.orgnih.gov

| Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|

| Cysteine 145 (Cys145) | Hydrogen Bonding, Covalent Bonding | Part of the catalytic dyad, crucial for protease activity. researchgate.net |

| Histidine 41 (His41) | Hydrogen Bonding | Part of the catalytic dyad, essential for catalysis. researchgate.net |

| Glutamic acid 166 (Glu166) | Hydrogen Bonding, Hydrophobic Interactions | Stabilizes the inhibitor within the binding cavity. rsc.orgnih.gov |

| Glutamine 189 (Gln189) | Hydrogen Bonding | Contributes to binding affinity. rsc.org |

| Glycine 143 (Gly143) | Hydrogen Bonding | Forms part of the oxyanion hole, stabilizing the transition state. rsc.orgresearchgate.net |

Antimicrobial Potential of 2,5-Dimethoxybenzyl Scaffold Derivatives

Chemical scaffolds provide the basic framework for designing novel therapeutic agents. The 2,5-disubstituted phenyl ring, a core feature of this compound, is present in many compounds investigated for their antimicrobial properties. For instance, the related 2,5-dimethylphenyl scaffold is a structural component in various phenylpropanoids that exhibit activity against a range of bacteria, fungi, and viruses. mdpi.com

Research into novel N-2,5-dimethylphenylthioureido acid derivatives has yielded compounds with excellent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). mdpi.com This demonstrates that the 2,5-disubstituted phenyl scaffold can be a valuable starting point for the development of new antimicrobial agents to combat antibiotic resistance. mdpi.com

The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For example, certain pyrrolidine-2,5-dione derivatives have shown moderate antimicrobial activities with MIC values ranging from 16 to 256 μg/mL against various bacterial and fungal species. nih.gov The specific functional groups attached to the core scaffold play a crucial role in determining the potency and spectrum of antimicrobial activity.

Environmental and Sustainability Perspectives in 2,5 Dimethoxybenzyl Alcohol Chemistry

Biodegradation and Environmental Fate Studies

Understanding the lifecycle of a chemical in the environment is crucial for assessing its long-term impact. For 2,5-dimethoxybenzyl alcohol, its environmental fate is largely determined by its susceptibility to biodegradation by microorganisms.

Detailed biodegradation pathways for this compound are not extensively documented in dedicated studies. However, significant insights can be drawn from research on structurally similar compounds, particularly veratryl alcohol (3,4-dimethoxybenzyl alcohol), a well-studied secondary metabolite involved in lignin (B12514952) degradation by white-rot fungi like Phanerochaete chrysosporium. usda.govnih.gov Fungi in the genus Penicillium have also been shown to degrade lignin-related aromatic compounds. researchgate.net The degradation of these methoxylated benzyl (B1604629) alcohols typically involves enzymatic oxidation. For instance, vanillyl-alcohol oxidase (VAO), a fungal flavoenzyme, is known to convert a variety of para-substituted phenols and related compounds. researchgate.net The metabolic pathways for veratryl alcohol are believed to proceed through oxidation to veratraldehyde, followed by further conversion to vanillic acid and eventually entering central metabolic cycles like the β-ketoadipate pathway. researchgate.net Given the structural analogy, it is plausible that this compound undergoes a similar microbial degradation process initiated by the oxidation of the alcohol group to an aldehyde.

Some sources suggest that this compound possesses favorable environmental properties, such as low toxicity and inherent biodegradability, which classify it as an environmentally friendly choice for various synthetic applications. bloomtechz.com In addition to biological processes, chemical degradation can also play a role in the environmental fate of such compounds. For example, studies on veratryl alcohol have shown its degradation via catechol-driven Fenton reactions, a non-enzymatic process that can occur in natural environments where dihydroxybenzenes, iron, and hydrogen peroxide are present. researchgate.net

Table 8.1: Comparison of Benzyl Alcohol Derivatives in Environmental Studies

| Compound | Studied Organism/System | Key Findings |

| Veratryl Alcohol | Phanerochaete chrysosporium | Biosynthesis from phenylalanine; acts as a mediator in lignin degradation. usda.govnih.gov |

| Veratryl Alcohol | Penicillium simplicissimum | Degraded via oxidation, potentially involving vanillyl-alcohol oxidase (VAO). researchgate.net |

| Veratryl Alcohol | Catechol-driven Fenton Reaction | Demonstrates a non-enzymatic chemical degradation pathway. researchgate.net |

| Benzyl Alcohol | Sonication/Pyrolysis-GC/MS | Degrades to benzene (B151609), toluene, and benzaldehyde (B42025) under high heat, indicating potential for thermal decomposition. researchgate.net |

Development of Sustainable Synthesis Routes

Traditional chemical synthesis methods are often characterized by the use of harsh reagents, hazardous solvents, and significant energy consumption. In line with the principles of green chemistry, efforts are being directed towards developing more sustainable routes for the production of this compound.

A common laboratory-scale synthesis involves the reduction of 2,5-dimethoxybenzaldehyde (B135726). chemicalbook.com This is typically achieved using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com While effective, this method generates significant waste from the hydride reagent and requires careful handling and quenching procedures.

Sustainable alternatives focus on catalytic reductions and the use of greener solvents. Catalytic hydrogenation, for instance, utilizes hydrogen gas as the reducing agent in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). jocpr.com This approach is highly atom-economical and produces water as the only byproduct. The development of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste and production costs. frontiersin.org

Other green chemistry approaches applicable to alcohol synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. frontiersin.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical CO₂ is a key goal. mdpi.com While the solubility of organic reactants can be a challenge in water, the development of water-based processes is a significant area of research. mdpi.com

Catalytic Transfer Hydrogenation: This method uses a safe source of hydrogen (e.g., isopropanol (B130326) or formic acid) in place of hydrogen gas, which can be advantageous for safety and handling on a laboratory scale.

The synthesis of this compound can also start from 1,4-dimethoxybenzene (B90301). chemicalbook.com Developing a catalytic route for the direct hydroxymethylation of 1,4-dimethoxybenzene using a sustainable C1 source like formaldehyde (B43269) or its derivatives would represent a significant advancement in green synthesis.

Table 8.2: Comparison of Synthesis Strategies for Benzyl Alcohols

| Synthesis Strategy | Reagents & Conditions | Advantages | Disadvantages |

| Stoichiometric Reduction | 2,5-Dimethoxybenzaldehyde, LiAlH₄, THF | High yield, reliable method. chemicalbook.com | Poor atom economy, hazardous reagents, significant waste. |

| Catalytic Hydrogenation | Aldehyde/Ketone, H₂, Metal Catalyst (e.g., Pd) | High atom economy, clean process (water byproduct). jocpr.com | Requires handling of flammable H₂ gas, catalyst cost. |

| Microwave-Assisted Oxidation | Alcohol, Oxidant, Catalyst, Microwave Irradiation | Reduced reaction time, lower energy consumption. frontiersin.org | Requires specialized equipment. |

| Tandem Catalysis | Benzyl-type alcohols, Heterogeneous Catalysts (e.g., Rh, Mo), Air/H₂ | Process intensification, multi-step synthesis in one pot. unive.it | Complex catalyst design. |

Waste Minimization and Atom Economy in Chemical Processes

The efficiency of a chemical process can be quantitatively assessed using green chemistry metrics like Atom Economy and the Environmental Factor (E-Factor).

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the atom economy for the synthesis of this compound (Molecular Weight: 168.19 g/mol ) from 2,5-dimethoxybenzaldehyde (Molecular Weight: 166.17 g/mol ) via reduction.

Reduction with Sodium Borohydride (NaBH₄): A common, milder alternative to LiAlH₄. The balanced reaction (simplified for calculation) is: 4 C₉H₁₀O₃ + NaBH₄ + 4 H₂O → 4 C₉H₁₂O₃ + NaB(OH)₄ In this process, for every 4 moles of product, 1 mole of NaBH₄ and 4 moles of water are consumed in the reaction stoichiometry.

Sum of Reactant MWs = (4 * 166.17) + 37.83 + (4 * 18.02) = 664.68 + 37.83 + 72.08 = 774.59 g/mol

Sum of Product MWs = (4 * 168.19) = 672.76 g/mol

% Atom Economy = (672.76 / 774.59) * 100 ≈ 86.9%

Catalytic Hydrogenation: C₉H₁₀O₃ + H₂ → C₉H₁₂O₃

Sum of Reactant MWs = 166.17 + 2.02 = 168.19 g/mol

Sum of Product MWs = 168.19 g/mol

% Atom Economy = (168.19 / 168.19) * 100 = 100% scranton.edu

This comparison clearly illustrates that addition reactions like catalytic hydrogenation are significantly more atom-economical than reduction reactions that use stoichiometric reagents, which generate inorganic byproducts. jocpr.comscranton.edu

Waste Minimization extends beyond atom economy to include solvents, catalysts, and energy. The E-Factor (mass of waste / mass of product) provides a broader measure of a process's environmental impact. Processes with high E-Factors are less sustainable. researchgate.net To minimize waste, strategies include:

Catalyst Recycling: Using heterogeneous catalysts that can be filtered off and reused for multiple reaction cycles. frontiersin.org

Solvent Reduction and Recycling: Performing reactions in higher concentrations or using solvents that can be easily recovered and purified.

Process Intensification: Combining multiple reaction steps into a single "one-pot" procedure to reduce separation and purification steps, which are major sources of waste. unive.it

The development of fully bio-based materials through processes with high atom economy (ca. 90%) and low process mass intensities demonstrates the potential for significant waste reduction in chemical manufacturing. researchgate.net

Table 8.3: Atom Economy of Different Reaction Types

| Reaction Type | General Transformation | Theoretical Atom Economy | Example |

| Addition | A + B → C | 100% | Catalytic Hydrogenation of an Aldehyde |

| Rearrangement | A → B | 100% | Claisen Rearrangement |

| Substitution | A-B + C → A-C + B | < 100% | Williamson Ether Synthesis |

| Elimination | A-B → A + B | < 100% | Dehydration of an Alcohol to an Alkene |

| Reduction (Stoichiometric) | Substrate + Reducing Agent → Product + Byproducts | < 100% | NaBH₄ reduction of a ketone |

By prioritizing synthetic routes with high atom economy and implementing comprehensive waste minimization strategies, the chemical industry can significantly improve the sustainability profile of compounds like this compound.

Emerging Research Frontiers and Future Directions for 2,5 Dimethoxybenzyl Alcohol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and synthesis, where 2,5-Dimethoxybenzyl alcohol serves as an exemplary substrate for such innovations. While direct research applying AI to this specific molecule is nascent, the broader applications of machine learning (ML) in chemical synthesis and property prediction are highly relevant to its future development.

Furthermore, machine learning models are increasingly used to predict the outcomes of chemical reactions. For aromatic compounds like this compound, ML models can predict the regioselectivity of reactions such as electrophilic aromatic substitutions with high accuracy. nih.govrsc.org This predictive power allows researchers to design experiments more efficiently, reducing trial-and-error and accelerating the discovery of new functional derivatives. For instance, an ML model could predict the most likely site of functionalization on the benzene (B151609) ring of this compound under various conditions, guiding the synthesis of specific isomers.

Generative models, a subset of AI, can design novel molecules with desired properties from the ground up. Using a versatile building block like this compound as a starting point, these models could generate virtual libraries of new derivatives and predict their properties, such as binding affinity to a biological target or the electronic characteristics needed for a new material. chemrxiv.org This approach significantly speeds up the initial stages of drug discovery and materials design.

| Potential Application Area | AI/ML Tool | Anticipated Outcome |

| Synthesis Planning | Retrosynthesis Algorithms (e.g., ASKCOS) | Generation of efficient, multi-step synthetic routes to complex targets derived from this compound. biopharmatrend.comnih.gov |

| Reaction Outcome Prediction | Regioselectivity Models (e.g., RegioML) | Accurate prediction of reaction sites for electrophilic aromatic substitutions on the this compound scaffold. nih.govrsc.org |

| Novel Material Design | Generative Models & Property Prediction | De novo design of new polymers or macrocycles with optimized electronic or mechanical properties based on the compound's structure. chemrxiv.orgmiragenews.comsciencedaily.com |

| Medicinal Chemistry | QSAR & Docking Simulations | Prediction of the biological activity and toxicity of novel drug candidates synthesized from this compound. |

Advanced Materials Science Applications of this compound Derivatives

In materials science, this compound is a crucial monomer for the synthesis of a novel class of macrocycles known as pillar[n]arenes. chemicalbook.comsigmaaldrich.com These molecules are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at the para-positions. The synthesis is typically achieved through a Lewis acid-catalyzed cyclooligomerization of 2,5-dialkoxybenzyl alcohols, including this compound. chemicalbook.comsigmaaldrich.comresearchgate.net

Pillar[n]arenes, particularly pillar nih.govarenes, possess a unique, symmetrical, and rigid pillar-shaped structure with an electron-rich cavity. mdpi.com This architecture makes them exceptional host molecules in supramolecular chemistry, capable of forming stable host-guest complexes with various molecules. mdpi.com The properties and applications of these materials are diverse and represent a significant frontier in materials science.

The functionalization of pillar[n]arenes, which can be achieved by modifying the starting benzyl (B1604629) alcohol, allows for the fine-tuning of their properties for specific applications. mdpi.com These tailored macrocycles are being explored for use in:

Drug Delivery Systems: Creating carrier systems for therapeutic agents. mdpi.com

Sensing and Diagnostics: Detecting specific ions or small molecules.

Advanced Polymers: Acting as building blocks for constructing porous organic polymers and other complex networks. researchgate.net

Molecular Electronics: Serving as components in molecular switches and machines.

| Derivative Class | Synthetic Precursor | Key Structural Feature | Potential Application |

| Pillar[n]arenes | This compound | Symmetrical, pillar-shaped macrocycle with an electron-rich cavity. mdpi.com | Host-guest chemistry, sensing, drug delivery. mdpi.commdpi.com |

| Specialty Polymers | This compound | Polymers with enhanced thermal stability and optical properties. | High-performance coatings, flexible electronics. |

| Photochromic Compounds | This compound | Molecules that change color upon exposure to light. | Smart windows, optical sensors. |

Interdisciplinary Research in Chemical Biology and Medicinal Chemistry

This compound is a highly versatile building block in medicinal chemistry, valued for its reactivity and the structural motifs it can introduce into larger, more complex molecules. bloomtechz.com Its stable yet reactive nature allows it to serve as a key intermediate in the synthesis of a wide range of bioactive compounds.

One of the notable applications is its use as a starting reagent in the convergent synthesis of daunorubicinone, the aglycone of the important anticancer agent daunorubicin. chemicalbook.comsigmaaldrich.com This highlights its role in creating complex natural product scaffolds that are otherwise difficult to access.

Beyond oncology, the compound serves as a precursor for various classes of therapeutic agents. Its structure provides a versatile platform for modifications aimed at developing novel drug candidates. bloomtechz.com Research has indicated its utility in the synthesis of:

Analgesics and anti-inflammatory drugs. bloomtechz.com

Antidepressants and anxiolytics, where it is used to develop compounds that target specific neurotransmitter systems. bloomtechz.com

Furthermore, this compound is employed in the synthesis of functional molecules for chemical biology and diagnostics. It acts as a building block for fluorescent probes and imaging agents, which are indispensable tools for visualizing and studying biological processes at the molecular level in medical research. bloomtechz.com Its antioxidant properties have also attracted interest, with researchers exploring its potential as a protective agent against cellular damage induced by oxidative stress. bloomtechz.com

| Application Area | Synthesized Product/Target | Therapeutic or Diagnostic Relevance |

| Oncology | Daunorubicinone | Core structure of the chemotherapeutic drug Daunorubicin. chemicalbook.comsigmaaldrich.com |

| Neurology | Antidepressant & Anxiolytic Intermediates | Precursor for molecules targeting neurotransmitter systems. bloomtechz.com |

| Pain & Inflammation | Analgesic & Anti-inflammatory Precursors | Serves as a starting material for various pain-relief agents. bloomtechz.com |

| Diagnostics | Fluorescent Probes & Imaging Agents | Building block for tools used in molecular imaging and diagnostics. bloomtechz.com |

| Cellular Health | Antioxidant Compounds | Potential protective agent against oxidative stress-related damage. bloomtechz.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.